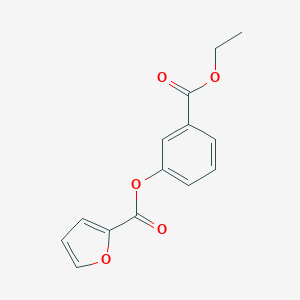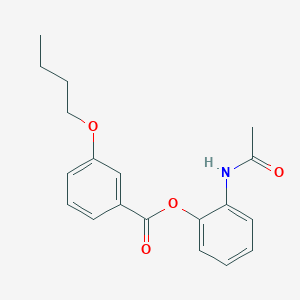![molecular formula C17H16N2O4 B250471 Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate is a chemical compound that has been widely used in scientific research. It is also known as MABA or Methyl N-(4-acetylamino-4-carboxyphenyl)carbamate. This compound has been used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate has been widely used in scientific research. It has been used as a substrate for the determination of carboxypeptidase activity. It has also been used in the synthesis of angiotensin-converting enzyme inhibitors. Additionally, it has been used in the development of new drugs for the treatment of hypertension and heart failure.
Mecanismo De Acción
Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate acts as a substrate for carboxypeptidases. Carboxypeptidases are enzymes that cleave off the carboxy-terminal amino acid from peptides and proteins. Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate is cleaved by carboxypeptidases to form 4-(acetylamino)benzoic acid and methyl 4-aminobenzoate.
Biochemical and Physiological Effects:
Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate has been shown to have antihypertensive and cardioprotective effects. It has been shown to inhibit angiotensin-converting enzyme, which is involved in the regulation of blood pressure. Additionally, it has been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate in lab experiments is its specificity for carboxypeptidases. It is also relatively easy to synthesize. One limitation is that it may not be suitable for in vivo experiments due to its potential toxicity.
Direcciones Futuras
For the use of Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate in scientific research include the development of new drugs, new methods for the determination of carboxypeptidase activity, and new diagnostic tools for the detection of carboxypeptidase activity in biological samples.
Métodos De Síntesis
The synthesis of Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This is then reacted with methyl chloroformate to form Methyl N-(4-acetylamino-4-carboxyphenyl)carbamate. The final step involves the reaction of Methyl N-(4-acetylamino-4-carboxyphenyl)carbamate with benzoic acid to form Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate.
Propiedades
Fórmula molecular |
C17H16N2O4 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
methyl 4-[(4-acetamidophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-7-9-15(10-8-14)19-16(21)12-3-5-13(6-4-12)17(22)23-2/h3-10H,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
YIRPVEILUUVDNH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)


![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
